1-(2-Bromopyridin-3-yl)piperazine

Description

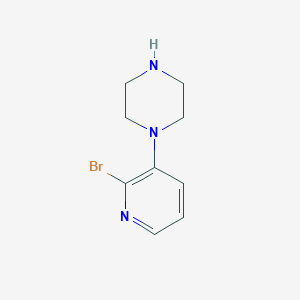

1-(2-Bromopyridin-3-yl)piperazine is a piperazine derivative featuring a brominated pyridine ring at the 3-position of the heterocyclic core. The compound is synthesized via nucleophilic substitution reactions, such as coupling 3-bromopyridine with piperazine under optimized conditions . Its structure is confirmed by spectroscopic methods, including $ ^1H $-NMR, which reveals characteristic peaks for the piperazine protons (δ 3.05–3.20 ppm) and pyridine protons (δ 7.17–8.31 ppm) . The bromine atom at the 2-position of the pyridine ring enhances steric and electronic effects, influencing reactivity and biological interactions.

Properties

Molecular Formula |

C9H12BrN3 |

|---|---|

Molecular Weight |

242.12 g/mol |

IUPAC Name |

1-(2-bromopyridin-3-yl)piperazine |

InChI |

InChI=1S/C9H12BrN3/c10-9-8(2-1-3-12-9)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |

InChI Key |

CPXVQDMPRPAOMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(N=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Bromopyridin-3-yl)piperazine typically involves the reaction of piperazine with 2-bromo-3-chloropyridine . The reaction is carried out under specific conditions to ensure the formation of the desired product. Here is a general synthetic route:

Starting Materials: Piperazine and 2-bromo-3-chloropyridine.

Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction.

Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to reflux for several hours.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

1-(2-Bromopyridin-3-yl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium or Grignard reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced with other groups in the presence of palladium catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the bromine atom is replaced with an aryl group.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound 1-(2-Bromopyridin-3-yl)piperazine:

Basic Information

1-(2-Bromopyridin-3-yl)piperazine has the CAS number 854159-47-0 . ChemSRC provides information on its properties, including MSDS (Material Safety Data Sheet), density, melting point, boiling point, structure, formula, and molecular weight .

Potential Uses

- Pharmaceutical Synthesis: 1-(2-Bromopyridin-3-yl)piperazine is a chemical building block used in the synthesis of various pharmaceutical compounds . Piperazine-containing drugs have a wide range of applications .

- Antibacterial Research: Novel derivatives containing a pyrimidine substituted piperazine have been designed and synthesized for antibacterial evaluation . These derivatives show potential as novel candidates for treating gram-positive bacterial infections .

- Drug Development: Piperazine-containing drugs approved by the FDA have a variety of therapeutic applications, including treatments for cancer, thrombocytopenia, nausea, vomiting, leukemia, schizophrenia, and pulmonary fibrosis . Examples of such drugs include Infigratinib, Entrectinib, Avatrombopag, Netupitant, Venetoclax, Brexpiprazole .

- Kinase Inhibitors: Piperazine derivatives are used in the creation of kinase inhibitors . Examples of kinase inhibitors that contain a piperazine ring include Avapritinib, Abemaciclib, Ribociclib and Palbociclib . These drugs are used in the treatment of different types of cancer .

Mechanism of Action

The specific mechanism of action for 1-(2-Bromopyridin-3-yl)piperazine is not well-documented. piperazine derivatives generally exert their effects by interacting with various molecular targets, such as receptors or enzymes. For instance, some piperazine compounds act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives are highly versatile, with pharmacological properties dictated by substituents on the aromatic ring and the piperazine nitrogen. Key analogues include:

- Heterocyclic vs. Phenyl Rings : Pyridine-based derivatives (e.g., 1-(pyridin-3-yl)piperazine) exhibit distinct binding profiles compared to phenyl-substituted analogues due to differences in π-π stacking and hydrogen bonding .

Physicochemical and Metabolic Properties

- Stability and Reactivity: Brominated pyridines (e.g., 1-(2-bromopyridin-3-yl)piperazine) are less prone to oxidative degradation than phenylpiperazines, as MnO$ _2 $-mediated oxidation primarily targets the piperazine moiety rather than the bromopyridine ring . Piperazine derivatives with electron-withdrawing groups (e.g., Br, CF$ _3 $) resist N-dealkylation, a common metabolic pathway for arylpiperazines .

- Derivatization Potential: Pyridine-containing piperazines (e.g., 1-(2-pyridyl)piperazine) enhance peptide ionization in mass spectrometry, suggesting analytical utility for 1-(2-bromopyridin-3-yl)piperazine in proteomics .

Biological Activity

1-(2-Bromopyridin-3-yl)piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

1-(2-Bromopyridin-3-yl)piperazine has the molecular formula C10H12BrN3 and a molecular weight of approximately 256.14 g/mol. The compound consists of a piperazine ring linked to a pyridine moiety, which contains a bromine substituent at the 2-position. This substitution pattern enhances the compound's reactivity and biological activity, making it a valuable subject for research.

Synthesis Methods

The synthesis of 1-(2-Bromopyridin-3-yl)piperazine can be achieved through various organic reactions. A common method involves using potassium carbonate as a base and palladium catalysts in solvents such as dimethyl sulfoxide (DMSO) or dioxane. The reaction typically yields high purity and can be optimized for scalability depending on the intended application.

The biological activity of 1-(2-Bromopyridin-3-yl)piperazine is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Research indicates that the compound can bind to active or allosteric sites on proteins, influencing their activity and potentially leading to significant biological effects.

Therapeutic Applications

1-(2-Bromopyridin-3-yl)piperazine has been studied for its potential therapeutic applications, particularly in the following areas:

- Anti-inflammatory Activity : Compounds similar to 1-(2-Bromopyridin-3-yl)piperazine have shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, with certain compounds exhibiting potency greater than standard antibiotics like ciprofloxacin .

Comparative Analysis with Similar Compounds

The table below summarizes some structural comparisons with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(5-Bromopyridin-3-yl)piperazine | Bromine at the 5-position | Different reactivity due to bromine's position |

| 1-(6-Nitropyridin-3-yl)piperazine | Nitro group instead of bromine | Potentially different biological activity |

| 1-(2-Chloro-pyridin-3-yl)piperazine | Chlorine instead of bromine | Different reactivity due to chlorine's properties |

| 1-(6-Bromo-pyridin-2-yl)piperidine | Bromine at a different position | Variations in interaction profiles |

The distinct substitution pattern of 1-(2-Bromopyridin-3-yl)piperazine contributes to its unique reactivity and potential applications compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of piperazine derivatives, including those structurally related to 1-(2-Bromopyridin-3-yl)piperazine:

- Sigma Receptor Interaction : A study identified sigma receptor ligands among piperazine derivatives, suggesting potential applications in neuropharmacology .

- Inflammatory Disease Models : In animal models, compounds similar to 1-(2-Bromopyridin-3-yl)piperazine were shown to modulate inflammatory responses effectively, indicating their potential in treating diseases like inflammatory bowel disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.